![molecular formula C18H15F3N2O3S B11590407 Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 354793-25-2](/img/structure/B11590407.png)
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid, a critical step for further derivatization.
Reaction Conditions | Reagents | Product |
---|---|---|
Basic hydrolysis (aqueous NaOH) | NaOH (6 equiv), EtOH/H₂O | 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Acidic hydrolysis | HCl (conc.), reflux | Same as above |
This intermediate serves as a precursor for amide coupling reactions (see Section 2) .
Amide Bond Formation
The carboxylic acid derived from hydrolysis reacts with primary/secondary amines under coupling conditions to form bioactive amides.
Coupling Method | Reagents | Example Amine | Product |
---|---|---|---|
HATU-mediated | HATU, DIPEA, DMF, room temperature | Piperidine | 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
EDCI/HOBt | EDCI, HOBt, DCM, 0°C to RT | Benzylamine | N-Benzyl-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
These reactions are pivotal for modifying pharmacokinetic properties in medicinal chemistry applications .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thieno[2,3-b]pyridine core facilitates SNAr reactions at the 2- and 6-positions.
Position | Electrophile | Conditions | Product |
---|---|---|---|
6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, dioxane, reflux | 6-(4-Methoxyphenyl)-substituted derivatives (precursor to parent compound) |
2 | Ethyl thioglycolate | K₂CO₃, EtOH, reflux | Thioether intermediates for cyclization |
The 4-trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective substitutions .
Oxidative Transformations
The 3-amino group participates in oxidative dimerization and functionalization:
Oxidizing Agent | Conditions | Product |
---|---|---|
NaOCl | EtOH/H₂O, RT | Dimeric thieno[2,3-b]pyridine derivatives via N–N coupling |
MCPBA | DCM, 0°C to RT | Sulfoxide or sulfone derivatives (depending on stoichiometry) |
Dimerization products retain antitumor activity in preliminary assays .
Acylation of the 3-Amino Group
The primary amine undergoes acylation to introduce diverse substituents:
Acylating Agent | Conditions | Product |
---|---|---|
Acetyl chloride | Pyridine, DCM, 0°C | 3-Acetamido-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
Benzoyl chloride | Et₃N, THF, reflux | 3-Benzamido derivative |
Acylated derivatives show enhanced metabolic stability in vitro .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable further functionalization:
Reaction Type | Reagents | Substrate | Product |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | Aryl boronic acids | 6-Aryl-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylates |
Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Aryl halides | N-Arylated derivatives at the 3-position |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cyclization Reactions
Intramolecular cyclizations generate fused heterocycles:
Cyclization Trigger | Conditions | Product |
---|---|---|
Thermal | Toluene, 110°C | Thieno[3,2-g]quinoline derivatives |
Microwave-assisted | DMF, 150°C, 30 min | Pyrido[4,3-b]thieno[2,3-d]pyrimidines |
Cyclized products exhibit improved binding affinity to kinase targets .
Key Reactivity Insights
-
Steric and Electronic Effects : The 4-trifluoromethyl group directs substitutions to the 6-position due to its strong electron-withdrawing nature.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr and cross-coupling reactions.
-
Stability Considerations : The ethyl ester is stable under acidic conditions but prone to hydrolysis in basic media.
This reactivity profile underscores the compound's versatility as a scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[2,3-b]pyridine derivatives, including ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, exhibit promising anticancer properties. Studies have shown that modifications in the thieno[2,3-b]pyridine scaffold can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent .
Agricultural Science
Pesticide Development
this compound is being explored for its potential use in agricultural applications as a pesticide or herbicide. Its unique structure may contribute to its effectiveness in targeting specific pests while minimizing harm to non-target organisms .
Material Science
Polymer Synthesis
In material science, compounds like this compound are being studied for their potential applications in synthesizing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices could lead to materials with improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives. Similar compounds include:
Clopidogrel: A well-known antiplatelet agent.
Prasugrel: Another antiplatelet drug with a similar core structure.
Ticlopidine: An older antiplatelet medication.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (referred to as Compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula C18H15F3N2O3S and features a thieno[2,3-b]pyridine core structure substituted with an ethyl group, a trifluoromethyl group, and a methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets.
Structural Information
Property | Value |
---|---|
Molecular Formula | C18H15F3N2O3S |
SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
InChI | InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including Compound 1. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various tumor cell lines:
- HeLa Cells : IC50 values around 5 μM.
- MCF-7 Cells : IC50 values around 6 μM.
- PC-3 Cells : IC50 values as low as 1.48 μM.
These findings suggest that Compound 1 may exhibit similar or enhanced anticancer properties due to its unique structure and substituents.
The mechanism by which Compound 1 exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Targeting Specific Kinases : Research indicates that thieno[2,3-b]pyridine derivatives may inhibit kinases involved in tumor growth and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, Compound 1 may also possess anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This suggests that Compound 1 could be beneficial in treating inflammatory diseases.
Study on Antiproliferative Effects
A study published in MDPI evaluated various thieno[2,3-b]pyridine derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that compounds with similar structural motifs to Compound 1 exhibited significant growth inhibition in cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of Compound 1 with key biological targets such as VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these targets, potentially leading to inhibition of angiogenesis and tumor growth .
Properties
CAS No. |
354793-25-2 |
---|---|
Molecular Formula |
C18H15F3N2O3S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3 |
InChI Key |
LGNBTVFAKSIGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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